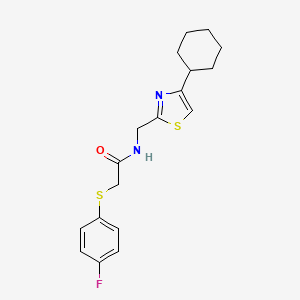
N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, commonly known as CCT137690, is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1). It was first synthesized by Cancer Research UK in 2009 and has since been extensively studied for its potential use in cancer treatment.
Wirkmechanismus
N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide is a key regulator of the DNA damage response pathway, which is activated in response to DNA damage caused by chemotherapy or radiation therapy. N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide inhibition leads to the accumulation of DNA damage and cell death, making it a promising target for cancer therapy. CCT137690 selectively inhibits N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide by binding to its ATP-binding site, preventing its activity and leading to the accumulation of DNA damage.
Biochemical and Physiological Effects:
CCT137690 has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to enhance the cytotoxicity of chemotherapy and radiation therapy in these cell lines. In vivo studies have shown that CCT137690 can inhibit tumor growth and prolong survival in mouse models of breast and colon cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CCT137690 is its selectivity for N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, allowing for easy administration in animal studies. However, CCT137690 is a relatively new compound and its long-term toxicity and safety profile are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on CCT137690. One area of interest is its potential use in combination therapy with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide inhibitors based on the structure of CCT137690. Finally, further studies are needed to fully understand the long-term toxicity and safety profile of CCT137690.
Synthesemethoden
The synthesis of CCT137690 involves several steps, starting with the reaction of 4-cyclohexylthiazol-2-amine with 4-fluorobenzyl chloride to form the intermediate 4-(4-fluorobenzyl)thiazol-2-ylcyclohexylamine. This intermediate is then reacted with 2-chloro-N-(2-hydroxyethyl)acetamide to yield CCT137690. The synthesis process is complex and requires several purification steps to obtain a pure product.
Wissenschaftliche Forschungsanwendungen
CCT137690 has been extensively studied for its potential use in cancer treatment. It has been shown to selectively inhibit N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide, a protein kinase that plays a critical role in the DNA damage response pathway. N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide inhibition can lead to the accumulation of DNA damage and cell death, making it a promising target for cancer therapy.
Eigenschaften
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-(4-fluorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2OS2/c19-14-6-8-15(9-7-14)23-12-17(22)20-10-18-21-16(11-24-18)13-4-2-1-3-5-13/h6-9,11,13H,1-5,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPPVXDCUUQEQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-cyclohexylthiazol-2-yl)methyl)-2-((4-fluorophenyl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile](/img/structure/B2786120.png)
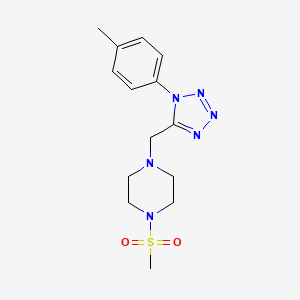
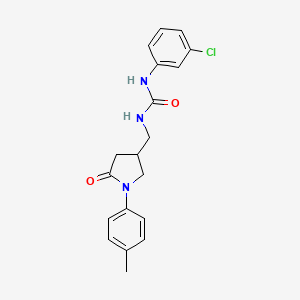
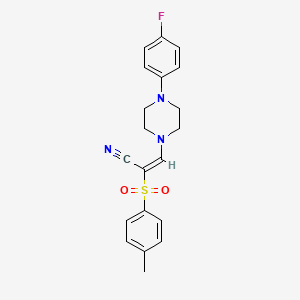

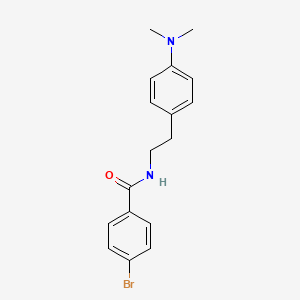
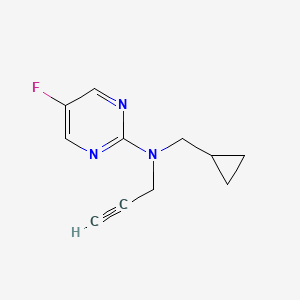
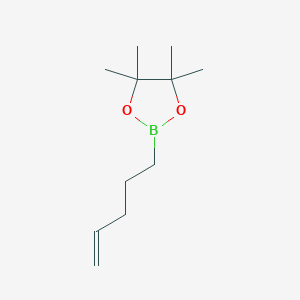


![3,4,5-triethoxy-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2786134.png)
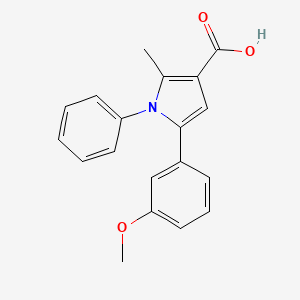
![cyclohexyl(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2786139.png)